Chicanin
Overview
Description
Austrobailignan 7 belongs to the class of organic compounds known as 7, 7'-epoxylignans. These are lignans with a structure based on a 2, 5-diaryl-3, 4-dimethyltetrahydrofuran skeleton. Austrobailignan 7 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, austrobailignan 7 is primarily located in the membrane (predicted from logP). Outside of the human body, austrobailignan 7 can be found in herbs and spices. This makes austrobailignan 7 a potential biomarker for the consumption of this food product.
Scientific Research Applications
Anti-Inflammatory Properties
Chicanin, a major lignan compound of Schisandra chinensis, has shown significant anti-inflammatory effects in scientific research. Specifically, chicanin suppresses inflammatory responses in murine macrophages. This is achieved by inhibiting the production of nitric oxide and Prostaglandin E2, as well as down-regulating the expression of pro-inflammatory cytokines like TNFα, IL-1β, MCP-1, and COX-2. These effects are mediated through the blockage of signaling pathways such as p38 MAPK, ERK 1/2, and IκB-α phosphorylation, which are essential in the inflammatory response (Chen, Sohn, Zhang, Tian, Chen, & Bjeldanes, 2014).
Anticancer Potential
Research has explored the anticancer activities of chicanin, particularly its impact on cancer cells. Chicanin isolated from Schisandra chinensis has been evaluated for its anti-proliferative activities against prostate cancer cells. The compound exhibited significant cytotoxic activity without adversely affecting normal cells, suggesting its potential as a therapeutic agent in cancer treatment (Zhang, Chen, Tian, & Chen, 2013).
Molecular Structure and Synthesis
The molecular structure of chicanin has been a subject of interest. A study conducted in 1981 determined the structure of chicanin as 2S-(3-methoxy-4-hydroxyphenyl)-3R,4S-dimethyl-5S-(3,4-methylenedioxyphenyl)tetrahydrofuran. This understanding of its structure is crucial for further research and potential synthesis of chicanin for various applications (Liu, Huang, Gao, & Findlay, 1981).
Implications in Drug Development
Chicanin's potential in drug development, particularly in the context of chiral metal-based anticancer agents, is notable. The chirality of natural biological molecules guides the research of chiral compounds, including chicanin, in the field of cancer chemotherapy. This line of research is vital for designing new potent and efficient chiral metal-based anticancer drugs (Wang, Huang, Zhang, & Zhang, 2018).
properties
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDORDSJPIKURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55890-25-0 | |
Record name | Austrobailignan 7 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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